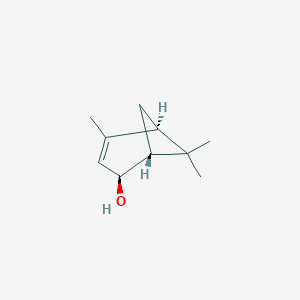
trans-Verbenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Verbenol: is a bicyclic monoterpenoid alcohol with the molecular formula C10H16O. It is a naturally occurring compound found in various essential oils and is known for its pleasant aroma. The compound is a stereoisomer of verbenol and is often used in the fragrance and flavor industries due to its characteristic scent.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Verbenol can be synthesized through the selective oxidation of alpha-pinene. One common method involves using a mesoporous molecular sieve as a catalyst and oxygen as the oxidizing agent. The reaction is carried out under normal pressure, and the conversion rate of alpha-pinene to this compound can reach up to 97.17% .
Industrial Production Methods: In industrial settings, this compound is produced using similar oxidation processes. The use of cationic surfactants and specific catalysts, such as cobalt nitrate, can enhance the selectivity and yield of the reaction. The process is optimized to ensure high conversion rates and selectivity towards this compound .
Chemical Reactions Analysis
Types of Reactions: trans-Verbenol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to verbenone using oxidizing agents such as manganese dioxide or chromium trioxide.
Reduction: It can be reduced to verbenol using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions with halogens under specific conditions.
Major Products Formed:
Oxidation: Verbenone
Reduction: Verbenol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Chemistry: trans-Verbenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable starting material for the production of other monoterpenoids and related compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It has been shown to exhibit antibacterial activity against certain strains of bacteria .
Medicine: this compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Its ability to modulate specific biochemical pathways makes it a candidate for drug development.
Industry: In the fragrance and flavor industries, this compound is used to create various aromatic products. Its pleasant scent makes it a popular choice for perfumes, soaps, and other personal care products .
Mechanism of Action
The mechanism of action of trans-Verbenol involves its interaction with specific molecular targets and pathways. In antimicrobial applications, this compound disrupts the cell membrane integrity of bacteria, leading to cell lysis and death. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
cis-Verbenol: Another stereoisomer of verbenol with similar chemical properties but different spatial arrangement.
Verbenone: An oxidized form of verbenol with distinct chemical and biological properties.
Myrtenol: A related monoterpenoid alcohol with a similar structure but different functional groups.
Uniqueness: trans-Verbenol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo selective oxidation and reduction reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
1820-09-3 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol |
InChI |
InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8?,9+/m0/s1 |
InChI Key |
WONIGEXYPVIKFS-UBGVJBJISA-N |
SMILES |
CC1=CC(C2CC1C2(C)C)O |
Isomeric SMILES |
CC1=C[C@H](C2C[C@@H]1C2(C)C)O |
Canonical SMILES |
CC1=CC(C2CC1C2(C)C)O |
Key on ui other cas no. |
22339-08-8 1820-09-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















